AChE Inhibitory Activity of the 6‑Bromo Derivative Versus the Non‑Brominated Parent Core
The target compound has been registered in ChEMBL (CHEMBL636453) with an acetylcholinesterase (AChE) inhibition IC₅₀ range of 2.6–31 µM, measured in rat brain striatal homogenate using acetylthiocholine as substrate [1]. This places it in a moderate potency bracket relative to the most potent AChE inhibitors in the coumarin–thiazole class. The non‑brominated analog (CAS 87503‑73‑9; N‑[4‑(2‑oxo‑2H‑chromen‑3‑yl)‑1,3‑thiazol‑2‑yl]acetamide), which lacks the 6‑bromo substituent, has no publicly reported AChE IC₅₀, preventing a direct head‑to‑head comparison. However, class‑level SAR from the Patowary et al. 2025 study of 120 N‑thiazole‑substituted acetamide coumarin derivatives demonstrates that the nature and position of the substituent on the coumarin ring significantly modulate AChE inhibitory potency, with the most active compounds (e.g., 5b16 and 5c35) achieving IC₅₀ values of 2.00–29.63 µM [2]. The 6‑bromo substituent is therefore expected to confer distinct steric and electronic properties relative to the unsubstituted core, influencing both binding affinity and selectivity.
| Evidence Dimension | AChE inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.6–31 µM (rat brain striatal AChE; range reflects variability across reported replicates) |
| Comparator Or Baseline | Non‑brominated analog CAS 87503‑73‑9: no reported AChE IC₅₀ available. Most potent in‑class hybrids (Patowary 2025): IC₅₀ = 2.00 ± 0.09 – 29.63 ± 0.48 µM. |
| Quantified Difference | Not calculable (direct comparator data absent). Target compound occupies the moderate‑activity region of the class distribution. |
| Conditions | In vitro; rat brain striatal AChE; acetylthiocholine substrate; ChEMBL assay ID 29079. |
Why This Matters
The presence of a measured AChE IC₅₀ range for this specific compound provides a quantitative anchor for neuroscience and Alzheimer's disease programmes that require a defined starting point for SAR exploration, whereas the non‑brominated analog lacks this characterisation.
- [1] BindingDB. ChEMBL_29079 (CHEMBL636453) – Assay Summary: Compound evaluated in vitro in rats for inhibition of brain (striatal) acetylcholinesterase using acetylthiocholine as substrate; 0.0026–0.031 µM. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50030028 View Source
- [2] Patowary P, Shakya A, Ghosh SK, Jamir L, Sahariah BJ, Gogoi N, Singh UP, Bhat HR. In Silico Study, Synthesis, and In Vitro Evaluation of Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of Novel N-Thiazole Substituted Acetamide Coumarin Derivatives. Chem Biodivers. 2025 Jun;22(6):e202401524. doi: 10.1002/cbdv.202401524. View Source
